Neobrucine

Description

Properties

CAS No. |

60606-95-3 |

|---|---|

Molecular Formula |

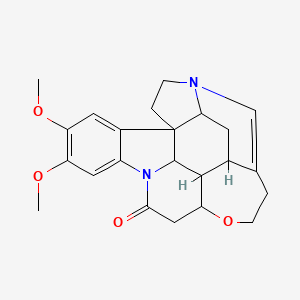

C23H26N2O4 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

10,11-dimethoxy-3,4a,5,5a,7,8,13a,15,15a,15b-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h8-9,11,13,18-19,21-22H,3-7,10H2,1-2H3 |

InChI Key |

BUQWXEFUPCTDBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCCC6=C5)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic System and Reaction Optimization

The homoleptic trifluoromethyl nickel complex [NMe₄]₂[Ni(CF₃)₄] (7) has been established as a critical catalyst for the stereoselective trifluoromethylation of brucine (1) in the presence of Umemoto II reagent (8) (Figure 1). This reaction proceeds via a dual mechanism involving CF₃ radical addition and alkene isomerization, yielding trifluoromethylated neobrucine (6) as the major product.

Key reaction parameters were systematically optimized (Table 1). A brucine-to-Umemoto II reagent ratio of 2.5:1 in dimethyl sulfoxide (DMSO) at room temperature provided the highest yield of 6 (81% by ¹⁹F NMR, 37% isolated). The use of polar aprotic solvents such as DMSO facilitated nickel-mediated alkene migration from the C21–C22 position in brucine to the C20–C21 position in this compound derivatives. Control experiments confirmed the necessity of both the nickel catalyst and Umemoto II reagent, as omission of either component resulted in no product formation.

Three-Component Coupling via HDDA Benzynes

Reaction Design and Substrate Scope

The hexadehydro-Diels-Alder (HDDA) reaction provides an alternative route to this compound analogs through benzyne intermediates. Heating tetrayne 6 with brucine (34) and 3,5-bis(tert-butyl)-4-hydroxytoluene (BHT) in toluene at 110°C yielded the three-component adduct 37a-Δ²⁰ via aza-allyl ylide intermediacy (Figure 3). This transformation features:

Steric and Electronic Effects

The hindered phenol BHT preferentially protonates the ylide intermediate at C22 due to reduced steric congestion, achieving >20:1 regioselectivity for the Δ²⁰ isomer. Less bulky phenols like 2,4,6-trimethylphenol produced mixtures of Δ²⁰ and Δ²¹ products (3:1 ratio), underscoring the importance of proton donor geometry in controlling alkene position.

Comparative Analysis of Methodologies

Yield and Scalability

| Parameter | Nickel Catalysis | HDDA Approach |

|---|---|---|

| Typical Yield (Isolated) | 37% | 35–49% |

| Reaction Scale Demonstrated | 2 mmol | 5 mmol |

| Catalyst Loading | 5 mol% | N/A (Stoichiometric Benzyne) |

Functional Group Tolerance

The nickel-catalyzed method exhibits superior compatibility with electron-rich aromatics and strained alkenes, while the HDDA protocol enables modular incorporation of phenolic components. Both methods preserve brucine's tertiary amine and methoxy groups without side reactions.

Chemical Reactions Analysis

Neobrucine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common reagents used in these reactions include nickel catalysts, Umemoto II reagent, and other specialized chemicals. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .

Scientific Research Applications

Chemistry: Neobrucine and its derivatives are used as intermediates in the synthesis of more complex molecules.

Biology: this compound has shown potential as an anti-inflammatory and analgesic agent in biological studies.

Mechanism of Action

The mechanism of action of neobrucine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors and enzymes, modulating their activity. This can lead to various pharmacological effects, such as pain relief, anti-inflammatory responses, and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Neobrucine is compared below with brucine, strychnine, and trifluoromethylated analogs based on structural, synthetic, and functional attributes.

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | LogP<sup>a</sup> |

|---|---|---|---|---|---|

| This compound | C23H25F3N2O4 | 450.46 | -CF3, indole, methoxy | Low | 2.8<sup>†</sup> |

| Brucine | C23H26N2O4 | 394.47 | Indole, methoxy, hydroxyl | Moderate | 1.9 |

| Strychnine | C21H22N2O2 | 334.41 | Indole, ether, amine | Low | 2.1 |

<sup>a</sup>LogP: Partition coefficient (octanol/water). <sup>†</sup>Estimated based on -CF3 contribution .

- Key Structural Differences :

Pharmacological and Toxicological Profiles

| Compound | Biological Activity | Toxicity (LD50, Mouse) | Receptor Binding Affinity<sup>b</sup> |

|---|---|---|---|

| This compound | Not fully characterized; potential CNS effects | Undetermined | Moderate glycine receptor inhibition |

| Brucine | Analgesic, anti-inflammatory | 10 mg/kg (oral) | High glycine receptor antagonism |

| Strychnine | Convulsant, rodenticide | 1–2 mg/kg (oral) | Very high glycine receptor blockade |

<sup>b</sup>Glycine receptors are key targets for strychnine-related alkaloids .

- Functional Contrasts :

Discussion

This compound’s trifluoromethylation represents a strategic modification to enhance drug-like properties while retaining the core alkaloid structure. Compared to brucine and strychnine, its synthetic complexity and uncharacterized toxicity profile highlight both challenges and opportunities for pharmaceutical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.